Thiochroman-3-ylamine

Description

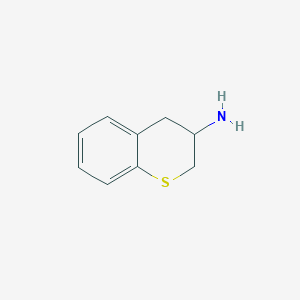

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPRXLPAGOYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552518 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124499-23-6 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiochroman-3-ylamine: Protocols and Reaction Mechanisms

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic routes to Thiochroman-3-ylamine, a valuable heterocyclic amine scaffold in medicinal chemistry. The document details the synthesis of the key precursor, Thiochroman-3-one, and its subsequent conversion to the target amine via reductive amination. Experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate the practical application of these methods in a research and development setting.

Overview of the Synthetic Strategy

The most direct and widely applicable synthetic strategy for the preparation of this compound involves a two-stage process. The initial stage focuses on the construction of the thiochroman ring system to form the key intermediate, Thiochroman-3-one. The second stage involves the introduction of the amine functionality at the 3-position through reductive amination.

This guide will detail the following key transformations:

-

Synthesis of Thiochroman-3-one: Primarily achieved through a Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid, which itself can be prepared from 2-mercaptophenylacetic acid.

-

Reductive Amination of Thiochroman-3-one: The conversion of the ketone to the primary amine using an ammonia source and a selective reducing agent.

Synthesis of the Key Precursor: Thiochroman-3-one

The synthesis of Thiochroman-3-one is a critical first step. A robust method for its preparation involves the intramolecular Dieckmann cyclization of a diester precursor, followed by hydrolysis and decarboxylation.[1][2][3][4]

Synthesis of 2-Carboxymethylthiophenylacetic Acid

The necessary precursor for the cyclization is 2-carboxymethylthiophenylacetic acid. This can be synthesized by the reaction of 2-mercaptophenylacetic acid with bromoacetic acid in a basic solution.[1]

Experimental Protocol: A solution of 2-mercaptophenylacetic acid is treated with a bromoacetic acid in the presence of a base. The reaction mixture is heated to ensure complete reaction. Subsequent acidification yields 2-carboxymethylthiophenylacetic acid.

Dieckmann Cyclization and Hydrolysis

The diacid is then converted to a diester, which undergoes an intramolecular Dieckmann cyclization to form a cyclic β-keto ester. This intermediate is then hydrolyzed and decarboxylated to afford Thiochroman-3-one. A more direct approach described by Clark and McKinnon involves the cyclization of the diacid using acetic anhydride and sodium acetate to form an enol acetate, which is then hydrolyzed to the desired ketone.[1]

Experimental Protocol: Dieckmann Cyclization to 3-Acetoxy-2H-1-benzothiopyran [1] A mixture of 2-carboxymethylthiophenylacetic acid (0.02 mol) and anhydrous sodium acetate (4.5 g) in acetic anhydride (50 mL) is heated under reflux under a nitrogen atmosphere for 15 minutes. The resulting product is the enol acetate, 3-acetoxy-2H-1-benzothiopyran.

Experimental Protocol: Hydrolysis to Thiochroman-3-one [1] The enol acetate is hydrolyzed to yield Thiochroman-3-one. The specific conditions for this hydrolysis are summarized in the table below.

Table 1: Synthesis of Thiochroman-3-one via Hydrolysis of Enol Acetates [1]

| Starting Material | Hydrolysis Conditions | Product | Yield (%) |

| 3-Acetoxy-2H-1-benzothiopyran | Aqueous Sodium Hydroxide | Thiochroman-3-one | Not specified |

Note: While the original literature confirms the viability of this pathway, specific yield data for each step was not provided in a consolidated table.

The overall synthesis pathway for Thiochroman-3-one is depicted below.

Caption: Synthesis of Thiochroman-3-one.

Synthesis of this compound via Reductive Amination

With Thiochroman-3-one in hand, the final step is the introduction of the amine group at the 3-position. Reductive amination is the most effective method for this transformation. This reaction proceeds by the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

A common and effective reagent for this one-pot reaction is sodium cyanoborohydride (NaBH₃CN), which is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. The reaction is typically carried out in a protic solvent like methanol with an ammonia source, such as ammonium acetate or ammonium chloride.

Reaction Mechanism of Reductive Amination

The mechanism for the reductive amination of Thiochroman-3-one involves two main stages:

-

Imine Formation: Ammonia, or an amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of Thiochroman-3-one. This is followed by dehydration to form a protonated imine (iminium ion). This step is typically catalyzed by mild acid.

-

Reduction: A hydride reagent, such as sodium cyanoborohydride, delivers a hydride to the carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final amine product.

Caption: Reductive Amination Mechanism.

Experimental Protocol for Reductive Amination

The following is a general protocol for the reductive amination of Thiochroman-3-one based on standard procedures for analogous ketones.

Materials:

-

Thiochroman-3-one

-

Ammonium acetate or Ammonium chloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial acetic acid (optional, to maintain pH)

-

Standard workup and purification reagents (e.g., aqueous HCl, aqueous NaOH, diethyl ether or ethyl acetate, anhydrous magnesium sulfate).

Procedure:

-

To a solution of Thiochroman-3-one in methanol, add a molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).

-

Stir the mixture at room temperature for a period to allow for imine formation (typically 30-60 minutes). The pH of the solution can be adjusted to between 6 and 7 with glacial acetic acid if necessary.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction carefully by the slow addition of aqueous HCl.

-

The solvent is removed under reduced pressure. The residue is then taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

The aqueous layer is then basified with aqueous NaOH and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or crystallization.

Table 2: Representative Reaction Conditions for Reductive Amination

| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| Thiochroman-3-one | Ammonium Acetate | NaBH₃CN | Methanol | Room Temp. | Not specified | General Method |

| 3-Chromanone | Various primary amines | Imine Reductase | Buffer | Not specified | High | [Analogous system] |

Alternative Synthetic Approaches

While the reductive amination of Thiochroman-3-one is the most direct route, other methods for the synthesis of 3-aminothiochromanes have been reported. One notable example is a one-pot synthesis from 4-benzyl-2-methyl thiazoline, which proceeds via an unprecedented intramolecular electrophilic aromatic substitution.[5] This method provides enantiopure N-substituted 3-amino-thiochromanes. However, for the synthesis of the parent, unsubstituted this compound, the reductive amination of the corresponding ketone remains the more conventional and likely higher-yielding approach.

Conclusion

The synthesis of this compound is readily achievable through a two-stage process commencing with the synthesis of Thiochroman-3-one via a Dieckmann cyclization, followed by a one-pot reductive amination. The procedures outlined in this guide are based on established chemical transformations and provide a solid foundation for the laboratory-scale preparation of this important heterocyclic building block. The provided protocols and mechanistic insights are intended to aid researchers in the successful synthesis and further derivatization of this compound for applications in drug discovery and development.

References

Spectroscopic characterization of Thiochroman-3-ylamine (NMR, IR, Mass Spec)

Spectroscopic Characterization of Thiochroman-3-ylamine: A Technical Guide

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to its structural similarity to a class of molecules with diverse biological activities. As with any novel compound intended for therapeutic applications, comprehensive structural elucidation and characterization are paramount. This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also presented to aid researchers in their characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | - |

| CH-NH₂ | 3.5 - 4.0 | Multiplet | - |

| CH₂-S | 2.8 - 3.3 | Multiplet | - |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

Rationale: The aromatic protons are expected to appear in the typical downfield region of 7.0-7.5 ppm. The proton on the carbon bearing the amine group (CH-NH₂) is deshielded by the adjacent nitrogen and is predicted to be in the 3.5-4.0 ppm range. The methylene protons adjacent to the sulfur atom (CH₂-S) are expected around 2.8-3.3 ppm. The amine protons (NH₂) typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration, but is predicted to be in the 1.5-3.0 ppm range.[1][2][3][4][5][6]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | 130 - 140 |

| Aromatic C-H | 120 - 130 |

| C-NH₂ | 45 - 55 |

| CH₂-S | 25 - 35 |

Rationale: Aromatic carbons will be in the 120-140 ppm range, with the carbon attached to sulfur being the most downfield. The carbon atom attached to the amine group (C-NH₂) is expected in the 45-55 ppm range.[7][8][9][10] The methylene carbon adjacent to the sulfur will likely appear in the 25-35 ppm region.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-N Stretch | 1020 - 1250 | Medium |

Rationale: As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[11][12][13][14][15] Aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The N-H bending vibration is anticipated in the 1580-1650 cm⁻¹ range. Aromatic C=C stretching will produce a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.[11][12][13][14][15]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M-NH₃]⁺ |

| 132 | [M-SH]⁺ |

| 104 | [M-C₂H₅N-S]⁺ |

Rationale: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (C₉H₁₁NS), which is 165.24 g/mol . A key fragmentation pathway for amines is the loss of the amino group, leading to a peak at [M-NH₃]⁺.[13][16][17] Fragmentation involving the loss of the sulfhydryl radical could result in a peak at [M-SH]⁺. Further fragmentation of the ring structure could lead to various smaller fragments, such as the ion at m/z 104.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing : Process the free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup : Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.

-

Data Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This will result in single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[18]

-

Data Processing : Process the FID as described for ¹H NMR. Reference the spectrum to the solvent peak.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid (if applicable) : Place a small drop of the liquid sample between two KBr or NaCl plates.

-

Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.[19]

-

-

Background Spectrum : Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum : Place the prepared sample in the spectrometer and collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[20] For infusion analysis, further dilute this stock solution.

-

Ionization Method : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS).

-

Mass Analysis :

-

Full Scan : Acquire a full scan mass spectrum to determine the molecular weight of the compound. The mass range should be set to cover the expected molecular ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS) : To obtain structural information, perform a product ion scan on the molecular ion peak. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis : Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the fragmentation pattern to confirm the structure of the molecule. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[13][21]

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. researchgate.net [researchgate.net]

- 19. amherst.edu [amherst.edu]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Novel Synthetic Routes for Thiochroman-3-ylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochroman-3-ylamine and its derivatives are an important class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiochroman scaffold is a privileged structure, and the introduction of an amine group at the 3-position opens up a wide array of possibilities for creating novel molecules with diverse biological activities. This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of this compound derivatives, focusing on novel and efficient routes. Detailed experimental protocols for key reactions are provided, along with a comparative summary of quantitative data to aid in method selection and optimization.

Synthetic Methodologies

Two primary innovative strategies for the synthesis of this compound derivatives are presented here: a one-pot synthesis from 4-benzyl-2-thiazoline precursors and a reductive amination approach starting from thiochroman-3-one.

One-Pot Synthesis from 4-Benzyl-2-Thiazolines

A novel and efficient one-pot synthesis of N-substituted 3-amino-thiochromans has been developed, starting from readily available 4-benzyl-2-methyl thiazolines.[1][2] This method is particularly noteworthy for its ability to produce enantiopure 3-amino-thiochromans, as the chirality is derived from precursor chiral 2-aminoalcohols. The reaction proceeds through the formation of a thiazolinium salt and a subsequent disulfide intermediate, which then undergoes an unprecedented intramolecular electrophilic aromatic substitution to yield the desired thiochroman ring system.[1][2]

A general procedure for the synthesis of N-substituted 3-amino-thiochromanes is as follows:

-

One millimole of the starting material (4-benzyl-2-methyl thiazoline, the corresponding thiazolinium salt, or disulfide) is placed in 5 mL of aqueous 5N HCl.

-

The mixture is heated at 100°C in the air until the reaction is complete (monitoring by TLC or GC-MS is recommended). Reaction times can vary from 4 to 7 days depending on the substrate.

-

After completion, the solvent is evaporated under vacuum.

-

The resulting residue is washed with acetone.

-

The solid product is filtered and dried to afford the 3-amino-thiochromane as a hydrochloride salt.[3]

The yields of various N-substituted 3-amino-thiochromane hydrochlorides synthesized via this one-pot method are summarized in the table below.

| Starting Material | Product | Reaction Time (days) | Yield (%) |

| (S)-4-benzyl-2-methyl-4,5-dihydrothiazole | (S)-3-Aminothiochromane hydrochloride | 5 | 86 |

| Disulfide precursor of (S)-3-Aminothiochromane | (S)-3-Aminothiochromane hydrochloride | 4 | 88 |

| N-Substituted thiazolinium salt (4a) | (S)-3-(Methylamino)thiochromane hydrochloride | 5 | 69 |

| N-Substituted thiazolinium salt (4e) | (S)-3-(2-Hydroxyethylamino)thiochromane hydrochloride | 7 | 82 |

Data sourced from G. Mercey et al., Org. Biomol. Chem., 2010, 8, 2520-2521.[2]

Caption: One-pot synthesis of 3-amino-thiochromanes.

Reductive Amination of Thiochroman-3-one

A versatile and widely applicable method for the synthesis of primary, secondary, and tertiary amines is the reductive amination of a corresponding ketone. This approach can be effectively applied to the synthesis of this compound derivatives from thiochroman-3-one. The synthesis of the thiochroman-3-one precursor can be achieved through a Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid derivatives.[4] The subsequent reductive amination involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A variety of reducing agents and conditions can be employed for this transformation, offering flexibility in terms of substrate scope and functional group tolerance. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] For the synthesis of the parent this compound (a primary amine), an ammonia source such as ammonium acetate or aqueous ammonia is used.

A representative procedure for the synthesis of the thiochroman-3-one precursor is as follows:

-

2-Carboxymethylthiophenylacetic acid is prepared from 2,3-dihydrobenzo[b]thiophene-2,3-dione.

-

The resulting diacid undergoes a Dieckmann cyclization to form 3-acetoxybenzothiopyrans.

-

Hydrolysis of the 3-acetoxybenzothiopyran yields thiochroman-3-one.[4]

While a specific protocol for the reductive amination of thiochroman-3-one is not explicitly detailed in the immediate literature, a general and adaptable procedure for the reductive amination of cyclic ketones to primary amines can be employed:

-

To a solution of thiochroman-3-one in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia, such as ammonium acetate or aqueous ammonia, and a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation.

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.

-

Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography or crystallization.

Caption: Reductive amination of thiochroman-3-one.

Conclusion

The synthesis of this compound derivatives can be achieved through several innovative and efficient methods. The one-pot synthesis from 4-benzyl-2-thiazolines offers a direct route to enantiopure N-substituted derivatives. Alternatively, the well-established reductive amination of thiochroman-3-one provides a versatile and adaptable strategy for accessing a range of primary, secondary, and tertiary Thiochroman-3-ylamines. The choice of synthetic route will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the development of novel this compound-based compounds for various applications in drug discovery and materials science.

References

- 1. grokipedia.com [grokipedia.com]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Investigating the Stereochemistry of Thiochroman-3-ylamine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and antiestrogen properties. The introduction of an amino group at the 3-position of the thiochroman ring creates a chiral center, leading to the existence of stereoisomers. It is a well-established principle in pharmacology that the stereochemistry of a drug molecule can have a profound impact on its biological activity, with enantiomers often exhibiting different potency, efficacy, and even different pharmacological effects. This technical guide provides an in-depth exploration of the stereochemistry of Thiochroman-3-ylamine and its analogues, focusing on methods for their stereoselective synthesis, chiral separation, and the importance of stereochemistry in their biological action. While specific quantitative data directly comparing the biological activities of this compound enantiomers are limited in the current literature, this guide will draw upon data from closely related thiochroman analogues to illustrate the critical role of stereochemistry in this class of compounds.

Data Presentation: Stereochemistry and Biological Activity of Thiochroman Analogues

The following tables summarize quantitative data for analogues of this compound, highlighting the differences in biological activity between stereoisomers and different derivatives.

Table 1: Antifungal Activity of Thiochroman-4-one Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 7b | Candida albicans | 0.5 - 16 | [1] |

| 18 | Candida albicans | 4 | [2] |

| 18 | Cryptococcus neoformans | 4 | [2] |

| Spiro-indoline thiochromane derivative | Candida neoformans | 8 | [2] |

| Spiro-indoline thiochromane derivative | Mucor racemosa | 6 | [2] |

Table 2: Antibacterial Activity of Thiochroman Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 8a | Bacillus subtilis | 0.98 - 0.12 | [3] |

| 8a | Staphylococcus epidermidis | 32 | [2] |

| 8a | Staphylococcus aureus | 32 | [2] |

| 8a | Enterococcus faecalis | 32 | [2] |

| 14 | Bacillus subtilis | 3.9 | [2] |

| 14 | Staphylococcus aureus | 3.9 | [2] |

Table 3: Anti-estrogenic Activity of Thiochroman Derivatives

| Compound | Activity | Comments | Reference |

| 14b | Pure antiestrogen | Activity similar to ICI182,780; downregulates ER | [4] |

| 24b | Pure antiestrogen | Activity similar to ICI182,780; downregulates ER | [4] |

| 51 | Potent oral SERD | Degrades and antagonizes wild-type and mutant ERα | [5] |

Note: The compound numbers are as cited in the respective references.

Experimental Protocols

Enantioselective Synthesis of N-Substituted Thiochroman-3-ylamines

This protocol is based on the one-pot synthesis of enantiopure N-substituted 3-amino-thiochromanes from 4-benzyl-2-thiazolines.

Materials:

-

Chiral 2-aminoalcohols (as precursors for the thiazoline)

-

4-benzyl-2-methylthiazoline

-

Thiazolinium salt

-

Solvents and reagents for organic synthesis (e.g., dichloromethane, triflic anhydride, triethylamine)

Procedure:

-

Synthesis of the Chiral Thiazoline Precursor: Synthesize the 4-benzyl-2-thiazoline from the corresponding chiral 2-aminoalcohol following established literature procedures.

-

Formation of the Thiazolinium Salt: Dissolve the chiral 4-benzyl-2-thiazoline in anhydrous dichloromethane. Add triflic anhydride dropwise at -78°C under an inert atmosphere.

-

Intramolecular Electrophilic Aromatic Substitution: Add triethylamine to the reaction mixture and allow it to warm to room temperature. The reaction involves the formation of a disulfide which then undergoes an intramolecular electrophilic aromatic substitution to form the thiochroman ring.

-

Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enantiopure N-substituted this compound.

-

Stereochemical Analysis: The enantiopurity of the final product can be confirmed by chiral High-Performance Liquid Chromatography (HPLC) and the absolute configuration determined by X-ray crystallography.

Chiral Separation of Racemic Amines by HPLC

This is a general protocol for the separation of chiral amines, which can be adapted for this compound and its analogues.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or cyclofructan-based columns).

Mobile Phase Preparation:

-

A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

For polar organic mode, a mixture of acetonitrile and methanol can be used.

-

Small amounts of additives, such as diethylamine (DEA) or trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution. A typical concentration is 0.1% (v/v).

General Separation Protocol:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for screening.

-

Mobile Phase Screening: Begin with a standard mobile phase composition (e.g., 80:20 hexane:isopropanol with 0.1% DEA).

-

Injection and Elution: Dissolve the racemic amine in the mobile phase and inject it onto the column. Elute the enantiomers isocratically.

-

Method Optimization: If the initial separation is not satisfactory, optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents and the type and concentration of the additive. The column temperature and flow rate can also be adjusted to improve the separation.

-

Detection and Quantification: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength or a mass spectrometer. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Mandatory Visualizations

Synthesis and Separation Workflow

Caption: Workflow for obtaining and testing stereoisomers.

Antifungal Mechanism of Action (Hypothesized)

Caption: Inhibition of N-Myristoyltransferase by thiochromans.

Estrogen Receptor Signaling and Inhibition

Caption: Estrogen receptor signaling and its inhibition.

Conclusion

The stereochemistry of this compound and its analogues is a critical factor in their biological activity. While there is a clear need for more research to quantify the stereochemical differences in the biological effects of 3-amino substituted thiochromans, the available data on related analogues strongly suggest that the development of stereoselective syntheses and chiral separation methods is essential for the advancement of these compounds as potential therapeutic agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the fascinating and complex stereochemistry of this promising class of molecules.

References

- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Thiochroman-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The thiochroman ring system is a core component of numerous biologically active compounds, exhibiting antimicrobial, antifungal, and other therapeutic properties. The introduction of an amine group at the 3-position of the thiochroman scaffold, yielding Thiochroman-3-ylamine, presents a key pharmacophore for potential drug candidates. Quantum chemical calculations offer a powerful in-silico approach to probe the molecular properties that govern its biological activity, such as receptor binding and metabolic stability.

This guide will detail the theoretical framework and practical considerations for conducting a computational study on this compound, including conformational analysis, geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape through frontier molecular orbitals and molecular electrostatic potential maps.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of heterocyclic molecules like this compound, based on methodologies reported for similar compounds.

Conformational Search

Due to the non-planar nature of the dihydrothiopyran ring and the rotatable amino group, this compound can exist in multiple conformations. A thorough conformational search is the essential first step to identify the low-energy conformers. This can be accomplished using molecular mechanics force fields followed by quantum mechanical refinement of the most stable structures.

Geometry Optimization and Vibrational Frequency Calculations

The geometries of all identified conformers should be optimized without any symmetry constraints using Density Functional Theory (DFT). A commonly employed and effective combination of functional and basis set for such organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. Frequency calculations at the same level of theory are then performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) for the calculation of thermodynamic properties.

Electronic Structure Analysis

To understand the reactivity and intermolecular interaction potential of this compound, several electronic properties should be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Predicted Quantitative Data

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the computational protocol described above. Note: These values are for illustrative purposes and are not derived from actual calculations on this compound.

Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | S1 - C2 | 1.82 Å |

| C2 - C3 | 1.54 Å | |

| C3 - N | 1.47 Å | |

| C3 - C4 | 1.53 Å | |

| C4 - C4a | 1.51 Å | |

| C4a - C5 | 1.40 Å | |

| C5 - C6 | 1.39 Å | |

| C6 - C7 | 1.40 Å | |

| C7 - C8 | 1.39 Å | |

| C8 - C8a | 1.40 Å | |

| C8a - S1 | 1.78 Å | |

| Bond Angles | C8a - S1 - C2 | 101.5° |

| S1 - C2 - C3 | 112.0° | |

| C2 - C3 - C4 | 110.5° | |

| C3 - C4 - C4a | 113.2° | |

| Dihedral Angles | C8a - S1 - C2 - C3 | -55.2° |

| S1 - C2 - C3 - C4 | 60.1° | |

| C2 - C3 - C4 - C4a | -62.3° |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | -NH₂ | 3450 |

| N-H Asymmetric Stretch | -NH₂ | 3530 |

| C-H Aromatic Stretch | Ar-H | 3050 - 3150 |

| C-H Aliphatic Stretch | -CH₂-, -CH- | 2850 - 2960 |

| C-N Stretch | C-NH₂ | 1080 |

| C-S Stretch | Thioether | 690 |

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.2 eV |

| HOMO-LUMO Energy Gap | 6.0 eV |

| Dipole Moment | 1.5 D |

Visualizations

Visual representations are critical for interpreting the complex data generated from quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational study of this compound.

Caption: A flowchart illustrating the typical workflow for a DFT study of this compound.

Caption: Relationship between calculated electronic properties and their chemical interpretation.

Conclusion

While this guide has presented a hypothetical framework due to the absence of specific published data for this compound, the outlined computational methodologies are robust, well-established, and have been successfully applied to a wide range of related heterocyclic systems. By following this blueprint, researchers can conduct a thorough in-silico investigation of this compound to gain critical insights into its structural and electronic properties. The resulting data will be invaluable for understanding its potential as a pharmacophore and for guiding the future design and synthesis of novel, more effective therapeutic agents. This approach underscores the power of computational chemistry as an indispensable partner in modern drug discovery and development.

Navigating the Physicochemical Landscape of Thiochroman-3-ylamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This technical guide provides an in-depth exploration of the methodologies for assessing the solubility and stability of Thiochroman-3-ylamine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a robust framework of experimental protocols and data interpretation strategies based on established scientific principles and regulatory guidelines. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities, bioavailability, and routes of administration. A comprehensive solubility profile is therefore essential in early-stage drug development.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is presented to exemplify a clear and structured format for reporting solubility findings.

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) - Illustrative |

| Water (pH 7.4) | 80.1 | 10.2 | ~0.5 |

| Phosphate Buffered Saline (PBS, pH 7.4) | ~80 | ~10.2 | ~0.6 |

| 0.1 N HCl | - | - | > 10.0 |

| 0.1 N NaOH | - | - | < 0.1 |

| Methanol | 32.7 | 5.1 | ~8.5 |

| Ethanol | 24.5 | 4.3 | ~5.2 |

| Isopropanol | 19.9 | 3.9 | ~2.1 |

| Acetonitrile | 37.5 | 5.8 | ~3.7 |

| Dichloromethane | 9.1 | 3.1 | ~15.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 50.0 |

| Polyethylene Glycol 400 (PEG 400) | 12.5 | - | ~25.0 |

Caption: Illustrative solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (as listed in the table above)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Perform the experiment in triplicate for each solvent.

Caption: Experimental workflow for solubility determination.

Stability Profile of this compound

Assessing the stability of a drug substance under various environmental conditions is a critical requirement for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Illustrative Stability Data (Forced Degradation)

The following table presents hypothetical results from a forced degradation study on this compound.

| Stress Condition | Duration | Assay of this compound (%) - Illustrative | Major Degradation Products Observed - Illustrative |

| Hydrolytic | |||

| 0.1 N HCl (aq) | 24 h at 60°C | 85.2 | 2 |

| Water (pH 7.0) | 24 h at 60°C | 98.5 | 0 |

| 0.1 N NaOH (aq) | 24 h at 60°C | 70.1 | 3 |

| Oxidative | |||

| 3% H₂O₂ | 24 h at RT | 65.8 | 4 |

| Photolytic | |||

| Solid (ICH Q1B) | 24 h | 99.1 | 0 |

| Solution (ICH Q1B) | 24 h | 92.3 | 1 |

| Thermal | |||

| Solid | 48 h at 80°C | 97.6 | 1 |

Caption: Illustrative forced degradation data for this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Hydrolytic Stress:

-

Acidic: Add the stock solution to 0.1 N HCl and heat at a specified temperature (e.g., 60°C).

-

Neutral: Add the stock solution to water and heat.

-

Basic: Add the stock solution to 0.1 N NaOH and heat.

-

-

Oxidative Stress: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Photolytic Stress: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Thermal Stress: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect any degradation products.

Caption: Workflow for a forced degradation stability study.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for aromatic amines.

Illustrative HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 220-300 nm)

-

Injection Volume: 10 µL

This technical guide provides a foundational framework for conducting thorough solubility and stability studies of this compound. The successful execution of these experiments will furnish the critical data necessary to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and reliability of this promising pharmaceutical compound. It is imperative that all experimental work is conducted in accordance with relevant regulatory guidelines and internal standard operating procedures.

Biological Activity Screening of Novel Thiochroman-3-ylamine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiochroman scaffold, a sulfur-containing heterocyclic moiety, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the biological activity screening of a specific, yet underexplored subclass: novel Thiochroman-3-ylamine scaffolds. While direct literature on this specific scaffold is emerging, this document synthesizes available data on closely related thiochroman and thiochromanone derivatives to provide a comprehensive framework for screening and development. This guide will delve into potential biological activities, present quantitative data from related compounds, detail relevant experimental protocols, and visualize key experimental workflows and potential signaling pathways.

Overview of Biological Activities

Thiochroman-based compounds have demonstrated a broad spectrum of biological activities, suggesting the potential for this compound derivatives to be active in similar areas. These activities include:

-

Anticancer Activity: Various thiochroman derivatives have shown potent cytotoxic effects against a range of cancer cell lines. For instance, thiosemicarbazone derivatives of thiochromanones have displayed exceptional efficacy against MCF-7 (breast cancer), SK-mel-2 (melanoma), and DU145 (prostate cancer) cell lines, with IC50 values in the sub-micromolar range.[1] Thiochromane fused with a 1,3,4-thiadiazole nucleus has also demonstrated significant anticancer activity against MCF-7, HT29 (colon cancer), and HepG2 (liver cancer) cell lines.[1]

-

Antimicrobial Activity: Thiochroman scaffolds are prominent in the development of new antimicrobial agents. They have shown activity against both Gram-positive and Gram-negative bacteria.[2] For example, spiro pyrrolidines incorporating a thiochroman-4-one moiety have exhibited potent antibacterial activity against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis.[1]

-

Antifungal Activity: Several thiochroman derivatives have been identified as potent antifungal agents. Notably, 2-(indole-3-yl)-thiochroman-4-ones have shown significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans.[1] The antifungal activity of some derivatives has been found to be comparable to or even surpass that of the standard drug fluconazole.[3]

-

Enzyme Inhibition: Thiochroman-4-one derivatives have been investigated as inhibitors of various enzymes. For example, some derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), with some showing high selectivity for MAO-B.[4]

-

Antiestrogenic Activity: Certain thiochroman derivatives have been designed as pure antiestrogens, demonstrating the ability to downregulate the estrogen receptor (ER).[5]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various thiochroman derivatives, providing a reference for the potential potency of novel this compound scaffolds.

Table 1: Anticancer Activity of Thiochroman Derivatives

| Compound Class | Cell Line | Activity (IC50/EC50) | Reference |

| Thiochromanone-thiosemicarbazones | MCF-7 | 0.42 µM | [1] |

| SK-mel-2 | 0.58 µM | [1] | |

| DU145 | 0.43 µM | [1] | |

| Thiochromane-fused 1,3,4-thiadiazoles | MCF-7 | 3.25 µM | [1] |

| HT29 | 3.12 µM | [1] | |

| HepG2 | 2.67 µM | [1] | |

| 3-Methenylthiochroman-4-one-1,1-dioxide | Ehrlich ascites tumor (in vivo) | Marginally active at 10 mg/kg/day | [6] |

Table 2: Antimicrobial and Antifungal Activity of Thiochroman Derivatives

| Compound Class | Organism | Activity (MIC/EC50) | Reference |

| Spiro pyrrolidines with thiochroman-4-one | Bacillus subtilis | 32 µg/mL (MIC) | [1] |

| Staphylococcus epidermidis | 32 µg/mL (MIC) | [1] | |

| Staphylococcus aureus | 32 µg/mL (MIC) | [1] | |

| Enterococcus faecalis | 32 µg/mL (MIC) | [1] | |

| 2-(Indole-3-yl)-thiochroman-4-ones | Candida albicans | 4 µg/mL (MIC) | [1] |

| Cryptococcus neoformans | 8 µg/mL (MIC) | [1] | |

| Substituted thiochroman-4-ones | Candida albicans | 0.5-16 µg/mL (MIC) | [3] |

| Cryptococcus neoformans | 0.5-16 µg/mL (MIC) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful screening of novel compounds. The following sections outline typical experimental protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., Monoamine Oxidase B)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Methodology:

-

Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., human MAO-B) and its specific substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative for a specific time.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

-

Reaction Termination and Detection: The reaction is stopped after a defined period, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence or absorbance).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for biological activity screening and a plausible signaling pathway that could be modulated by this compound scaffolds.

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel this compound scaffolds.

Caption: A hypothetical signaling pathway (MAPK/ERK and PI3K/Akt) potentially modulated by this compound scaffolds.

Conclusion and Future Directions

The existing body of research on thiochroman and its derivatives strongly suggests that novel this compound scaffolds are a promising area for drug discovery and development. Their potential for potent and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, warrants further investigation.

Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these novel compounds. The in-depth technical framework provided in this guide offers a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this compound scaffolds.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity | MDPI [mdpi.com]

- 3. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Thiochroman-3-ylamine Derivatives in Oncology: A Technical Guide to the Patent and Application Landscape

For Researchers, Scientists, and Drug Development Professionals

The thiochroman scaffold, a heterocyclic motif containing a sulfur atom within a chroman-like ring system, has garnered significant attention in medicinal chemistry. Derivatives of Thiochroman-3-ylamine, in particular, are emerging as a promising class of therapeutic agents. This technical guide provides an in-depth analysis of the patent landscape, focusing on their burgeoning application in oncology as potent and selective modulators of critical signaling pathways. Recent research highlights their role as Selective Estrogen Receptor Degraders (SERDs), offering a novel strategy to combat endocrine-resistant breast cancer.

Core Application: Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer

A significant breakthrough in the application of thiochroman derivatives is their development as SERDs. These compounds function as pure antiestrogens by not only antagonizing the estrogen receptor alpha (ERα) but also promoting its degradation.[1][2] This dual mechanism is crucial for overcoming resistance to traditional endocrine therapies in ER-positive breast cancer.

The general mechanism involves the binding of the thiochroman derivative to ERα. This binding event induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ERα levels effectively shuts down estrogen-dependent signaling pathways that drive tumor growth.[1]

Below is a diagram illustrating the signaling pathway targeted by these novel thiochroman-based SERDs.

Quantitative Data Summary

The potency of thiochroman derivatives has been quantified across various assays and cell lines. The tables below summarize key inhibitory and efficacy data from recent studies, demonstrating their potential in both wild-type and mutant ERα breast cancer models.

Table 1: In Vitro Antiproliferative Activity

| Compound ID | Cell Line | Target | GI50 (µM) | Reference |

| Compound 6i | MCF-7 | Breast Cancer | 34.7 | [3] |

Table 2: Anti-bacterial and Anti-fungal Activity

| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Compound 11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 | [4] |

| Compound 11 | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 | [4] |

| Compound 18 | Candida albicans | MIC | 4 | [4] |

| Compound 18 | Cryptococcus neoformans | MIC | 4 | [4] |

| Compound 22 | Candida albicans | MIC | 0.5 | [4] |

Table 3: Anti-leishmanial Activity

| Compound ID | Target Organism | Activity Metric | Value (µM) | Reference |

| Compound 32 | Leishmania panamensis | EC50 | 3.24 | [4] |

Experimental Protocols

Standardized assays are critical for evaluating the efficacy and mechanism of action of novel thiochroman derivatives. The following are detailed methodologies for key experiments.

Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the growth medium with fresh medium containing serial dilutions of the thiochroman derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight adherence, treat the cells with the test compound at desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest all cells, including those floating in the medium, by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cell suspension in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained samples by flow cytometry within one hour.[5]

Cell Cycle Analysis

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Preparation: Seed and treat cells as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for a minimum of 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5]

The workflow for these key in vitro screening assays is visualized below.

Broader Patent Landscape and Future Directions

While the application as SERDs is a major focus, the patent landscape for thiochroman derivatives is broader. Patents dating back several decades describe 3-aminochroman and 3-aminothiochroman compounds as ligands for central nervous system receptors, with potential applications in treating depression, anxiety, stress, and schizophrenia.[6] Other patents cover thiochroman derivatives for cardiovascular and other therapeutic areas.[7]

The versatility of the thiochroman scaffold suggests that future research will continue to uncover novel applications. The exploration of these molecules as kinase inhibitors, for example, represents another potential avenue in oncology and inflammation research. As structure-activity relationship (SAR) studies become more refined, the design of highly selective and potent this compound derivatives for a range of therapeutic targets is an achievable and exciting goal for drug discovery professionals.

References

- 1. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US5273994A - 3-aminochroman compounds - Google Patents [patents.google.com]

- 7. IE35034B1 - Thiochroman derivatives and a process for preparing them - Google Patents [patents.google.com]

Methodological & Application

The Versatile Thiochroman Scaffold in Medicinal Chemistry: Application Notes

Introduction

The thiochroman scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While specific research on Thiochroman-3-ylamine as a direct building block is limited in publicly available literature, the broader class of thiochroman derivatives has shown significant promise in the development of novel therapeutic agents. This document provides an overview of the applications of the thiochroman scaffold, drawing parallels to the potential utility of this compound and its derivatives. General synthetic protocols for analogous compounds are also presented to guide researchers in the potential exploration of this specific building block.

Therapeutic Potential of the Thiochroman Scaffold

Thiochroman derivatives have been investigated for a variety of therapeutic applications, demonstrating the versatility of this heterocyclic system. The sulfur atom in the ring often contributes to favorable pharmacokinetic properties and unique interactions with biological targets.

Antimicrobial Activity

Derivatives of the closely related thiochroman-4-one have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, pyrazole and isoxazole derivatives of thiochroman-4-one have shown inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens.[1] While specific data on this compound derivatives is not available, the inherent antimicrobial potential of the thiochroman core suggests that its amino derivatives could serve as a valuable starting point for the development of new anti-infective agents.

Central Nervous System (CNS) and Cardiovascular Applications

A United States patent has disclosed 3-aminochroman and 3-aminothiochroman derivatives as ligands for central nervous system receptors, with potential applications in treating stress, anxiety, depression, schizophrenia, and pain. The patent also suggests their utility in cardiovascular diseases and hypertension. This indicates that the 3-amino substitution on the thiochroman ring is a key feature for achieving activity in these therapeutic areas.

General Synthetic Strategies

While specific experimental protocols for the derivatization of this compound are not readily found, general methods for the synthesis of amides, ureas, and sulfonamides from primary amines can be adapted.

Synthesis of N-(Thiochroman-3-yl) Amides

The acylation of a primary amine is a fundamental reaction in organic synthesis. This compound can be reacted with a variety of acylating agents, such as acyl chlorides or carboxylic acids (in the presence of a coupling agent), to furnish the corresponding amides.

General Workflow for Amide Synthesis

Caption: General workflow for the synthesis of N-(Thiochroman-3-yl) amides.

Synthesis of N-(Thiochroman-3-yl) Ureas

Urea derivatives are commonly found in biologically active molecules. The reaction of this compound with an isocyanate is a straightforward method for the synthesis of corresponding ureas.

General Protocol for Urea Synthesis from an Isocyanate

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.

-

Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-(Thiochroman-3-yl) Sulfonamides

Sulfonamides are another important class of pharmacophores. They can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Materials:

-

This compound

-

Substituted sulfonyl chloride (1.1 eq)

-

Pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add the base (pyridine or triethylamine) to the solution.

-

Slowly add the sulfonyl chloride to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Structure-Activity Relationship (SAR) Considerations

While SAR data for this compound derivatives is not available, general trends observed for other thiochroman scaffolds can provide some guidance for future research. For example, in a series of thiochroman-4-one derivatives, substitutions on the aromatic ring have been shown to significantly influence biological activity.[2] Similarly, for derivatives of this compound, exploring a variety of substituents on the amide, urea, or sulfonamide moieties, as well as on the thiochroman ring system itself, will be crucial for optimizing biological activity.

Logical Relationship for SAR Studies

References

- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

Application Notes & Protocols: Thiochroman Derivatives in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Topic: While the direct application of Thiochroman-3-ylamine as a primary organocatalyst in asymmetric catalysis is not extensively documented in publicly available scientific literature, the chiral thiochroman scaffold is a significant structural motif in medicinal chemistry and materials science. The asymmetric synthesis of these molecules is, therefore, of high importance. This document provides an overview of a key method for the enantioselective synthesis of chiral thiochroman derivatives, which may serve as valuable building blocks, including for the synthesis of novel chiral ligands and potential organocatalysts.

Application Note 1: Asymmetric Synthesis of 4-Allyl Thiochromanes via Copper-Catalyzed Hydroallylation

Chiral 4-allyl thiochromanes are valuable synthetic intermediates. A highly efficient method for their synthesis involves the copper(I) hydride-catalyzed enantioselective hydroallylation of 2H-thiochromenes.[1][2][3] This approach provides access to a variety of 4-allyl thiochromanes in high yields and with excellent enantioselectivities.[1][2][3]

The reaction utilizes a copper(I) chloride catalyst in conjunction with a chiral bisphosphine ligand, (R,R)-Ph-BPE, to create a chiral catalytic environment. A silane, such as phenylsilane, serves as the hydride source. The reaction tolerates a range of substituents on both the thiochromene and the allylic phosphate, allowing for the synthesis of a diverse library of chiral thiochroman derivatives.

Quantitative Data Summary

The following table summarizes the results for the copper-catalyzed asymmetric hydroallylation of various 2H-thiochromenes with different allylic phosphates.

| Entry | Thiochromene Substituent | Allylic Phosphate Substituent (R) | Yield (%) | ee (%) |

| 1 | H | Phenyl | 82 | 94 |

| 2 | 6-F | Phenyl | 75 | 92 |

| 3 | 6-Cl | Phenyl | 78 | 93 |

| 4 | 6-Br | Phenyl | 80 | 94 |

| 5 | 6-Me | Phenyl | 79 | 91 |

| 6 | 6-OMe | Phenyl | 57 | 84 |

| 7 | H | 4-Me-Ph | 65 | 96 |

| 8 | H | 4-OMe-Ph | 55 | 95 |

| 9 | H | 4-Cl-Ph | 35 | 81 |

Experimental Protocol: Copper-Catalyzed Asymmetric Hydroallylation of 2H-Thiochromene

This protocol is based on the methodology for the synthesis of 4-allyl thiochromanes.[1]

Materials:

-

Copper(I) chloride (CuCl)

-

(R,R)-Ph-BPE ligand

-

Lithium tert-butoxide (LiOtBu)

-

Phenylsilane

-

2H-thiochromene (substrate 1)

-

Allylic phosphate (substrate 2)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuCl (0.010 mmol, 5 mol%) and (R,R)-Ph-BPE (0.011 mmol, 5.5 mol%).

-